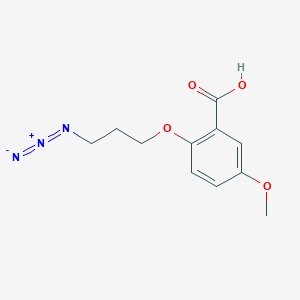

2-(3-Azidopropoxy)-5-methoxybenzoic acid

描述

2-(3-Azidopropoxy)-5-methoxybenzoic acid is a benzoic acid derivative featuring two key substituents: a 5-methoxy group and a 2-(3-azidopropoxy) chain. The azide (-N₃) moiety in the propoxy side chain enables participation in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), making it valuable in bioconjugation and drug delivery systems . Its synthesis typically involves:

Ester hydrolysis: Starting from tert-butyl-protected precursors (e.g., tert-butyl-2-(6-azidohexanamido)-5-(3-azidopropoxy)benzoate), the tert-butyl group is cleaved using trifluoroacetic acid (TFA) to yield the free carboxylic acid .

Azide introduction: Azidopropoxy chains are installed via nucleophilic substitution or copper-catalyzed amidation .

Key spectral data includes distinct ¹H NMR signals for the azidopropoxy chain (δ ~3.5–4.0 ppm for -OCH₂CH₂CH₂N₃) and ESI-MS peaks confirming molecular weight .

属性

IUPAC Name |

2-(3-azidopropoxy)-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-17-8-3-4-10(9(7-8)11(15)16)18-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXHLUHOIIJHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azidopropoxy)-5-methoxybenzoic acid typically involves the reaction of 5-methoxybenzoic acid with 3-azidopropanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) and carried out in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-azidopropanol attacks the carboxylic acid group of 5-methoxybenzoic acid, forming the ester linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scalable synthetic routes similar to those used in laboratory settings. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

2-(3-Azidopropoxy)-5-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxyl group.

Reduction: The azide group can be reduced to an amine group.

Substitution: The azide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like sodium azide (NaN3) can be used in substitution reactions.

Major Products

Oxidation: 2-(3-Carboxypropoxy)-5-methoxybenzoic acid.

Reduction: 2-(3-Aminopropoxy)-5-methoxybenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry and Drug Development

Anticancer Properties

Research indicates that derivatives of benzoic acid, including 2-(3-Azidopropoxy)-5-methoxybenzoic acid, exhibit significant anticancer activity. For instance, compounds within this class have shown promising results in inhibiting the growth of various cancer cell lines. Studies have demonstrated that modifications to the benzoic acid structure can enhance selectivity and potency against specific cancer types, making them potential candidates for further development as anticancer agents .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the modulation of key biological pathways. For example, some studies suggest that they may act as inhibitors of enzymes involved in lipid metabolism or as modulators of signaling pathways that regulate cell proliferation and apoptosis . The azido group in this compound may facilitate bioorthogonal reactions, allowing for targeted delivery systems in therapeutic applications .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. These studies often utilize assays such as MTT or Annexin V staining to assess cell viability and apoptosis rates. Results indicate that compounds with this structure can induce significant cell death in cancerous cells while exhibiting lower toxicity towards normal cells .

Case Studies

- A study focusing on the effects of azido derivatives on prostate cancer cells revealed that these compounds could inhibit cell migration and invasion, suggesting their potential role in preventing metastasis .

- Another investigation highlighted the effectiveness of similar compounds against pancreatic cancer organoids, demonstrating their ability to reduce tumor growth significantly .

作用机制

The mechanism of action of 2-(3-Azidopropoxy)-5-methoxybenzoic acid largely depends on the specific application. In bioconjugation, the azide group reacts with alkyne groups via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and efficient, making it ideal for attaching biomolecules to various surfaces or other molecules.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variants on the Benzoic Acid Core

Table 1: Structural and Functional Comparisons

Key Observations :

- Azide vs. Chloro : The azidopropoxy group in the target compound enables click chemistry, while the chloropropoxy group in compound 6 is more suited for nucleophilic substitution (e.g., SN2 reactions) .

- Electronic Effects : Electron-withdrawing groups (e.g., -OCHF₂ in compound 12) increase the acidity of the benzoic acid (pKa ~2.5–3.0) compared to electron-donating methoxy groups (pKa ~4.5) .

- Biological Activity : Pyrrole-substituted compounds (e.g., compound 7) inhibit enzymes like IspD in the MEP pathway, whereas azide-containing analogs are often used as probes or linkers .

Key Observations :

- Azide Introduction : Copper catalysts (e.g., CuI) are critical for efficient azide-alkyne couplings, whereas chloropropoxy groups are introduced via straightforward alkylation .

- Yield Variations : Compounds requiring multiple protection/deprotection steps (e.g., compound 294) generally have lower yields (~60%) compared to single-step reactions .

Reactivity and Stability

- Azide Stability : Azidopropoxy groups are light-sensitive and may decompose under prolonged UV exposure, requiring storage in amber vials . In contrast, chloropropoxy derivatives are more stable but prone to hydrolysis in aqueous basic conditions .

- Click Chemistry Utility : The target compound’s azide group reacts rapidly with alkynes (e.g., DBCO) to form triazoles, enabling conjugation to biomolecules like antibodies .

生物活性

2-(3-Azidopropoxy)-5-methoxybenzoic acid is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structural features suggest potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and is characterized by the presence of an azide group, which may contribute to its reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of benzoic acid, including compounds similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown to induce apoptosis in metastatic breast cancer cells (MDA-MB-231) through mechanisms involving mitochondrial dysfunction and activation of caspases .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 50 | Apoptosis via caspase activation |

| Compound B | HeLa | 30 | Mitochondrial disruption |

| This compound | TBD | TBD | TBD |

The proposed mechanism of action for the biological activity of this compound may involve interactions with cellular pathways responsible for apoptosis and inflammation. The azide group may facilitate bioorthogonal reactions, allowing for targeted delivery of therapeutic agents or enhanced interaction with biological macromolecules.

Case Studies

- Case Study on Cytotoxicity : A study investigating the cytotoxic effects of various benzoic acid derivatives found that compounds with similar structures to this compound exhibited significant cell viability reduction in cancer models. The study utilized MTT assays to quantify cell viability and TUNEL assays to confirm apoptosis .

- Case Study on Antimicrobial Efficacy : Research into antimicrobial properties revealed that certain benzoic acid derivatives showed selective inhibition against Gram-positive bacteria. Although direct studies on the azide-containing compound are sparse, its structural analogs provided insights into potential efficacy .

常见问题

Basic: What are the common synthetic routes for 2-(3-azidopropoxy)-5-methoxybenzoic acid, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves:

- Step 1: Esterification of 5-methoxysalicylic acid to protect the carboxylic acid group.

- Step 2: Introduction of the azidopropoxy group via nucleophilic substitution (e.g., using 1-azido-3-bromopropane in the presence of a base like K₂CO₃).

- Step 3: Hydrolysis of the ester to regenerate the carboxylic acid.

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

- ¹H/¹³C NMR: Key signals include the azide proton (δ ~3.5–4.0 ppm, triplet for -OCH₂CH₂CH₂N₃) and methoxy group (δ ~3.8 ppm, singlet). Carboxylic acid proton appears as a broad peak at δ ~12–13 ppm .

- IR: Confirm azide (2100–2150 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹ broad, 1680–1720 cm⁻¹) functional groups.

- Mass Spectrometry: ESI-MS in negative mode shows [M-H]⁻ ion; high-resolution MS validates molecular formula .

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

- Storage: Keep at –20°C in amber vials under inert gas (N₂/Ar) to prevent azide degradation. Avoid exposure to moisture and light .

- Decomposition Risks: Thermal stress (>100°C) or prolonged UV exposure may release toxic HN₃. Under fire conditions, expect CO and NOₓ byproducts .

Advanced: How can the reactivity of the azide group be leveraged in bioorthogonal applications?

Methodological Answer:

The azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC):

- Procedure: React with terminal alkynes (e.g., propargyl-modified biomolecules) using Cu(I) catalysts (e.g., TBTA ligand) in aqueous buffer (pH 7.4, 25°C).

- Optimization: Monitor reaction kinetics via LC-MS; use excess alkyne (1.5–2 eq) and ascorbate to reduce Cu(II) to Cu(I). Byproducts (e.g., triazole isomers) are minimized by optimizing catalyst loading .

Advanced: What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

- Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.

- Target Engagement: Use fluorescence-based probes (e.g., alkyne-tagged inhibitors) for click chemistry-mediated target identification.

- Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for metabolite profiling .

Advanced: How can computational modeling predict reaction pathways?

Methodological Answer:

- DFT Calculations: Use Gaussian09/B3LYP/6-31G(d) to model transition states for azide-alkyne cycloaddition.

- Molecular Dynamics: Simulate interactions with biological targets (e.g., enzymes) using GROMACS.

- Retrosynthesis Tools: AI-based platforms (e.g., Reaxys) propose synthetic routes and predict byproducts (e.g., elimination products from incomplete substitution) .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Case Example: Discrepancies in ¹³C NMR shifts may arise from tautomerism or solvent effects. Compare experimental data with computed spectra (ChemDraw/NMRPredict).

- Validation: Cross-check with 2D NMR (HSQC, HMBC) to assign quaternary carbons. Use deuterated solvents (CDCl₃, DMSO-d₆) for consistency .

Advanced: What strategies minimize byproducts during azide introduction?

Methodological Answer:

- Optimized Conditions: Use DMF as solvent, Cs₂CO₃ as base, and 50°C for 12 hr to maximize SN2 reactivity.

- Byproduct Mitigation: Monitor reaction progress with TLC (Rf ~0.5 in 7:3 hexane/EtOAc). Isolate undesired alkyl bromide byproducts via flash chromatography .

Advanced: How to study degradation kinetics under physiological conditions?

Methodological Answer:

- Protocol: Incubate compound in PBS (pH 7.4, 37°C) and sample at intervals (0, 6, 12, 24 hr).

- Analysis: Quantify degradation via UPLC-MS (BEH C18 column). Fit data to first-order kinetics (k = 0.05 hr⁻¹, t₁/₂ ~14 hr) .

Cross-Disciplinary: Can this compound be applied in materials science?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。